molecular formula C32H33FN6O2 B11440993 8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B11440993
M. Wt: 552.6 g/mol
InChI Key: YPAIOEMTLYSBHP-UHFFFAOYSA-N
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Description

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzhydrylpiperazine intermediate, which is then coupled with a fluorophenylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often utilizing automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is unique due to its specific combination of structural features, which allows it to interact with a distinct set of biological targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C32H33FN6O2

Molecular Weight

552.6 g/mol

IUPAC Name

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C32H33FN6O2/c1-35-30-29(31(40)36(2)32(35)41)39(21-23-13-15-26(33)16-14-23)27(34-30)22-37-17-19-38(20-18-37)28(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-16,28H,17-22H2,1-2H3

InChI Key

YPAIOEMTLYSBHP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=C(C=C6)F

Origin of Product

United States

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